

Application of SAHM1 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAHM1	
Cat. No.:	B15623454	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of T-ALL pathogenesis is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of cases.[1] **SAHM1**, a synthetic, cell-permeable, stabilized alpha-helical peptide, has emerged as a potent and specific inhibitor of the NOTCH1 signaling pathway.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of **SAHM1** in T-ALL studies, targeting researchers, scientists, and professionals in drug development.

SAHM1 acts by directly targeting the NOTCH1 transactivation complex.[2][3] It competitively binds to the ICN1-CSL complex, preventing the recruitment of the coactivator MAML1.[4] This disruption of the ICN1-CSL-MAML1 ternary complex leads to the inhibition of NOTCH1 target gene expression, resulting in reduced cell proliferation and induction of apoptosis in NOTCH1-dependent T-ALL cells.[2][5][6]

Data Summary

The following tables summarize the quantitative effects of **SAHM1** treatment on T-ALL cell lines and in a murine model, providing a clear comparison of its efficacy.

Table 1: Effect of SAHM1 on T-ALL Cell Line Proliferation

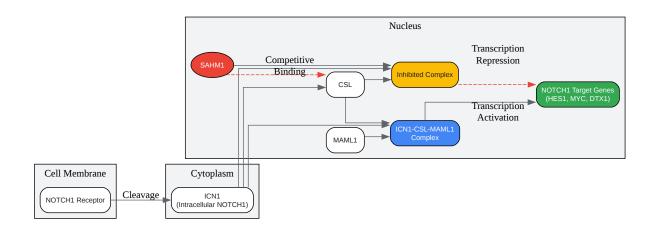
Cell Line	SAHM1 Concentration (µM)	Treatment Duration (days)	Proliferation Inhibition (%)	Reference
KOPT-K1	15	3	~50%	[6]
KOPT-K1	15	6	~80%	[6]
HPB-ALL	15	3	~40%	[6]
HPB-ALL	15	6	~70%	[6]
CUTLL1	15	3	~60%	[6]
CUTLL1	15	6	~90%	[6]

Table 2: Induction of Apoptosis by SAHM1 in T-ALL Cell Lines

Cell Line	SAHM1 Concentration (µM)	Treatment Duration (days)	Caspase 3/7 Activation (Fold Change vs. DMSO)	Reference
KOPT-K1	15	3	~2.5	[6]
KOPT-K1	15	6	~4.0	[6]
HPB-ALL	15	3	~2.0	[6]
HPB-ALL	15	6	~3.5	[6]
CUTLL1	15	3	~3.0	[6]
CUTLL1	15	6	~5.0	[6]

Table 3: Repression of NOTCH1 Target Genes by SAHM1 in KOPT-K1 Cells

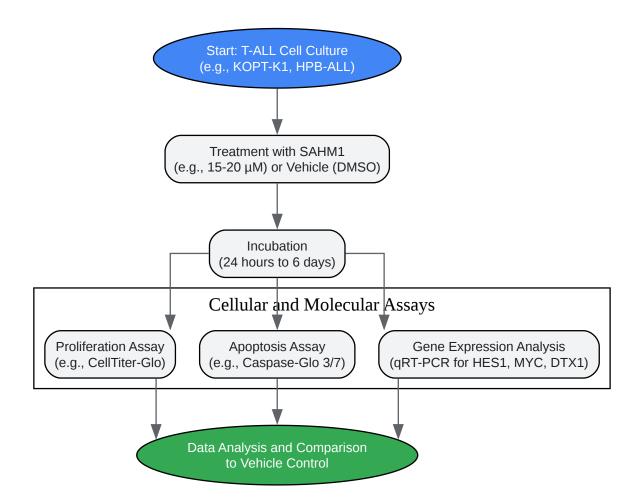
Target Gene	SAHM1 Concentration (µM)	Treatment Duration (hours)	mRNA Level Reduction (%)	Reference
HES1	20	24	~70%	[5]
MYC	20	24	~60%	[5]
DTX1	20	24	~80%	[5]

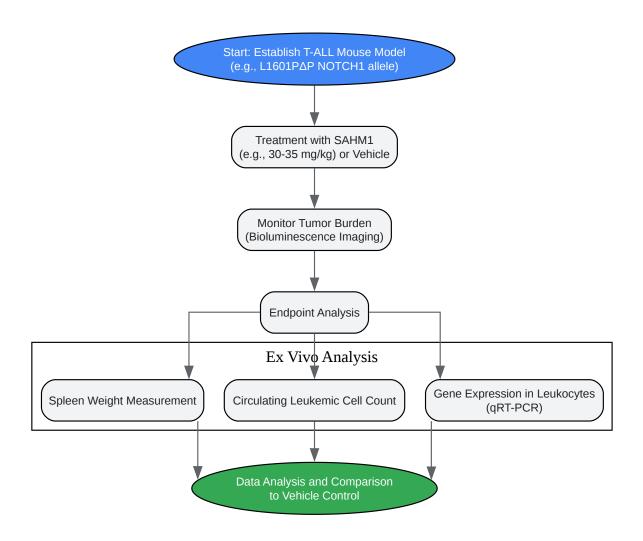

Table 4: In Vivo Efficacy of **SAHM1** in a T-ALL Murine Model

Treatment Group	Dosage	Treatment Duration (days)	Change in Tumor Burden (Bioluminesce nce)	Reference
Vehicle	-	5	Progressive Disease	[7]
SAHM1	35 mg/kg (once daily)	5	Reduced Progression	[7]
SAHM1	30 mg/kg (twice daily)	5	Significant Regression	[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).




Click to download full resolution via product page

Caption: Mechanism of SAHM1 in the NOTCH1 signaling pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Advances of target therapy on NOTCH1 signaling pathway in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct inhibition of the NOTCH transcription factor complex PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of the NOTCH transcription factor complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of SAHM1 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623454#how-to-use-sahm1-in-t-cell-acute-lymphoblastic-leukemia-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com